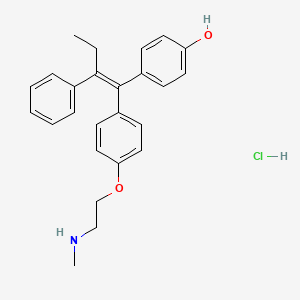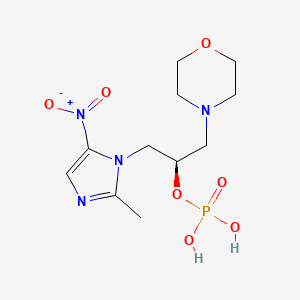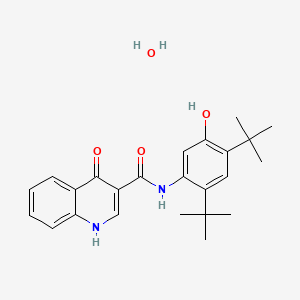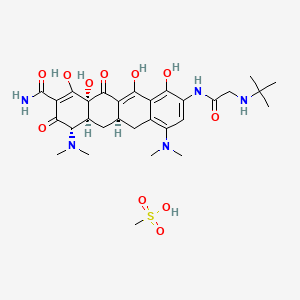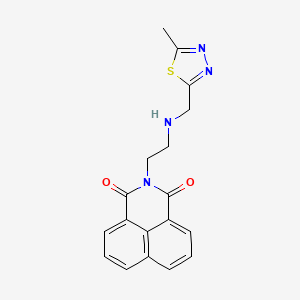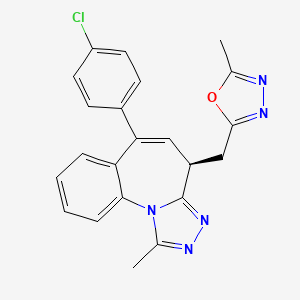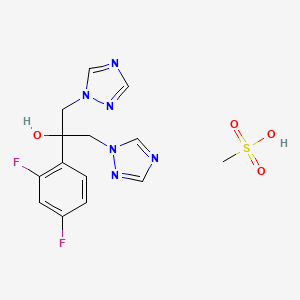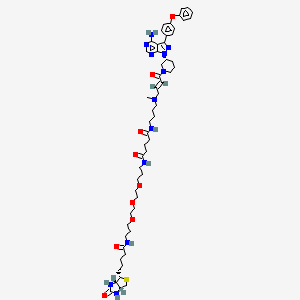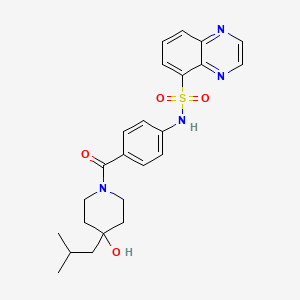
Lumefantrine D18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lumefantrine D18 is a chemical compound used in the treatment of malaria. It is a white to pale yellow crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol and ethyl acetate .
Synthesis Analysis
The synthesis of Lumefantrine involves a process for high purity lumefantrine. Lumefantrine is a dichlorobenzylidine derivative effective for the treatment of various types of malaria .Molecular Structure Analysis
The solid-state analysis of Lumefantrine was carried out by single crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), DSC, TG-DTG, and ATR-IR. The structure is stabilized via inter- as well as intra-C-H…Cl interactions, intra hydrogen bonding O-H… . N interactions and C-H… . O weak interactions .Chemical Reactions Analysis
Amorphous solid dispersions (ASDs) of lumefantrine, which has low aqueous solubility, have been shown to improve bioavailability relative to crystalline formulations. The crystallization tendency and release properties of a variety of lumefantrine ASD granules were evaluated .Physical And Chemical Properties Analysis
Lumefantrine D18 has a molecular weight of 547.0 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2. It has a Rotatable Bond Count of 10 . Lumefantrine is highly lipophilic, weakly basic and readily dissolves in non-polar and/or aprotic organic solvents .Aplicaciones Científicas De Investigación
Malaria Treatment
Lumefantrine-d18, also known as Lumefantrine D18, is widely used in the treatment of malaria. It is a component of the artemether-lumefantrine combination therapy, which is the first-line treatment for uncomplicated Plasmodium falciparum malaria in many countries . The therapy has been instrumental in reducing global malaria morbidity and mortality over the last decade .
Drug Efficacy Monitoring
Lumefantrine-d18 is used in monitoring the therapeutic efficacy of malaria treatments. For instance, an in vivo study was carried out in Niger to evaluate clinical and parasitological responses to artemether-lumefantrine, as well as the molecular resistance to the drug .
Drug Resistance Studies
Research involving Lumefantrine-d18 also includes studies on drug resistance. The compound is used in combination with artemether to prevent the development of resistance by the malaria parasite. The dual-drug approach hinders the parasite’s ability to develop resistance against both drugs .
Pharmacological Studies
Lumefantrine-d18 is significant in pharmacology due to its anti-malarial effect. Its structural and spectroscopic properties, such as bond lengths, bond angles, FT-IR and NMR spectra, have been studied using computational chemistry .
Molecular Structure Analysis
The compound has been the subject of extensive research in molecular structure analysis. Both computational and experimental results have been used to study properties such as HOMO-LUMO boundary orbitals and the electrostatic potential map .
Drug Tolerability Studies
Lumefantrine-d18 is also used in studies assessing the tolerability of anti-malarial drugs. For instance, the artemether-lumefantrine combination has been found to be well-tolerated in the treatment of uncomplicated malaria .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Lumefantrine-d18, a deuterium-labeled derivative of Lumefantrine, is primarily used as an antimalarial agent . Its primary targets are the erythrocytic stages of Plasmodium species, including Plasmodium falciparum, the parasite responsible for malaria .
Mode of Action
Available data suggest that lumefantrine inhibits the formation of β-hematin by forming a complex with hemin . This interaction inhibits nucleic acid and protein synthesis within the parasite .
Biochemical Pathways
Lumefantrine-d18 interferes with the biochemical pathway of hemozoin formation, a toxic substance produced by the malaria parasite . Hemozoin is essential for the survival of the parasite, and the inhibition of its formation leads to the death of the parasite .
Pharmacokinetics
Lumefantrine-d18 exhibits a two-compartment open model with first-order absorption . Age, in addition to weight, is a determinant of Lumefantrine exposure . Lumefantrine is eliminated very slowly with a terminal half-life of 2–3 days . The absolute oral bioavailability of Lumefantrine across tested doses ranged between 4.97% and 11.98% .
Result of Action
The action of Lumefantrine-d18 results in the death of the malaria parasite, leading to the resolution of malaria symptoms . It is effective in treating acute uncomplicated malaria caused by Plasmodium falciparum .
Action Environment
Environmental factors such as age and genetic variations can influence the action, efficacy, and stability of Lumefantrine-d18 . For instance, pharmacogenetic variations affecting Lumefantrine metabolism can significantly influence the overall antimalarial activity, leading to variable therapeutic efficacy .
Propiedades
IUPAC Name |
2-[bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino]-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15-/i1D3,2D3,3D2,4D2,5D2,6D2,13D2,14D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLGFOYVTXJFJP-OASVJRPASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32Cl3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lumefantrine-d18 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

